tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
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Overview
Description
tert-Butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate: is a compound that features a tert-butyl ester and a tert-butoxycarbonyl (BOC) protected amine. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves the Steglich esterification method. This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond . The reaction conditions are mild, making it suitable for substrates that are sensitive to harsh conditions.
Industrial Production Methods: In industrial settings, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can target the ester or amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amine sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the amine group.
Reduction: Reduced forms of the ester and amine groups.
Substitution: Substituted esters and amides.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis .
Biology: In biological research, it is used to study enzyme-substrate interactions and protein folding due to its stability and reactivity.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In industrial applications, it is used in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl (BOC) group is widely used to protect amines during chemical reactions. The BOC group can be removed under mild acidic conditions, making it useful in multi-step synthesis .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl carbamate: Similar in that it also contains a BOC-protected amine, but it lacks the ester functionality.
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of the propanoate backbone, making it more rigid and less flexible in certain reactions .
Uniqueness: tert-Butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to its combination of a BOC-protected amine and a tert-butyl ester, providing both stability and reactivity in synthetic applications.
Properties
Molecular Formula |
C18H28N2O4 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl (2R)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-7-9-13(19)10-8-12/h7-10,14H,11,19H2,1-6H3,(H,20,22)/t14-/m1/s1 |
InChI Key |
LQKGPNIRNXMQCA-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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